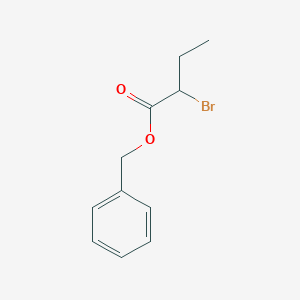
Benzyl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-bromobutanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derived from the reaction of benzyl alcohol and 2-bromobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-bromobutanoate can be synthesized through the esterification of benzyl alcohol with 2-bromobutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-bromobutanoic acid.
Reduction: Reduction of the ester group can yield benzyl 2-bromobutanol.
Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2-hydroxybutanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed:
Oxidation: Benzyl 2-bromobutanoic acid.
Reduction: Benzyl 2-bromobutanol.
Substitution: Benzyl 2-hydroxybutanoate.
Applications De Recherche Scientifique
Benzyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of benzyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to produce the corresponding alcohol and acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the bromine atom more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
2-Bromobutanoate: Shares the brominated butanoate structure but lacks the benzyl group.
Benzyl acetate: Similar ester structure but with an acetate group instead of a bromobutanoate.
Benzyl butanoate: Similar ester structure but without the bromine atom.
Uniqueness: Benzyl 2-bromobutanoate is unique due to the presence of both the benzyl and bromobutanoate groups. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The bromine atom allows for further functionalization through substitution reactions, while the ester group provides a site for hydrolysis and other transformations.
Propriétés
Numéro CAS |
42115-51-5 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
benzyl 2-bromobutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
IAWWKWVHVUNYFP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




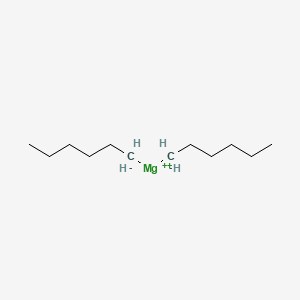
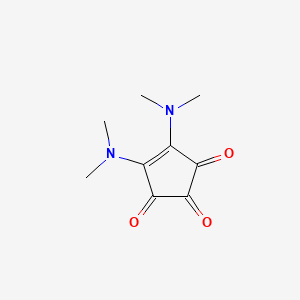

![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
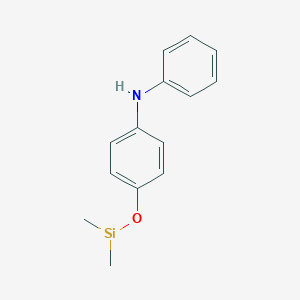
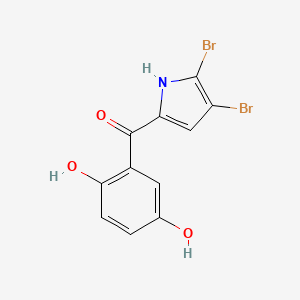
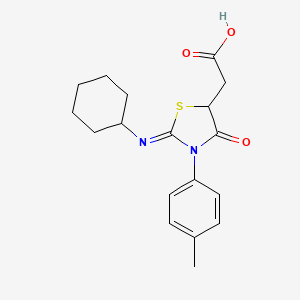


phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)

